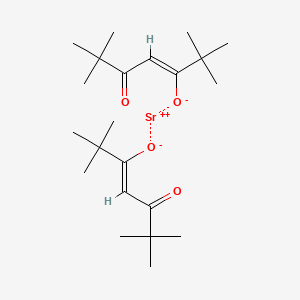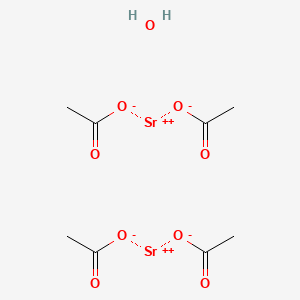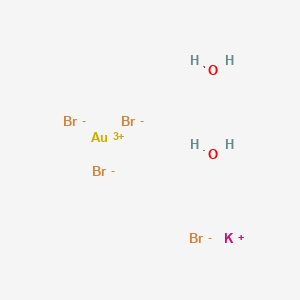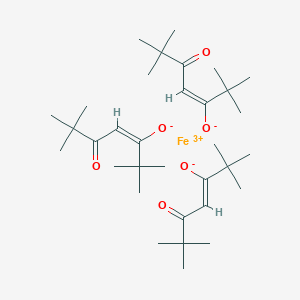
Strontium tetramethylheptanedionate
Overview
Description
Strontium tetramethylheptanedionate is a useful research compound. Its molecular formula is C22H38O4Sr and its molecular weight is 454.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heteroleptic Strontium Complexes : Strontium tetramethylheptanedionate serves as a potential precursor for heteroleptic strontium complexes, exhibiting stability in dimer form with unique structures (George et al., 2014).
Human Health and Industrial Applications : Strontium compounds, including tetramethylheptanedionate, are used in industrial, research, and medical fields, impacting human health both beneficially and detrimentally depending on the uptake amount (Höllriegl & München, 2011).
Medical and Scientific Applications : Strontium isotopes have broad applications in medical fields, dietary habits studies, ancient population migration patterns, food authentication, and forensic sciences (Coelho et al., 2017).
Hydrogeology Research : In hydrogeology, strontium is used as a tracer for investigating river sources, monitoring groundwater pollution, estimating leakage recharge, and reconstructing cave sedimentation environments (HU Jin-wu, 2003).
Biological Material Provenance : Strontium analysis helps in provenancing biological materials, with modern plant materials providing the best approximation of bioavailable strontium (Holt et al., 2021).
Archaeological Studies : Strontium isotopes aid in investigating the geographical origins of people and animals, with variations in strontium isotope ratios across Britain being particularly useful for archaeological studies (Evans et al., 2010).
Geochemistry Applications : Strontium acts as an effective proxy in recovering paleoenvironments and addresses many problems in geochemistry (Xi, 2002).
Pyrotechnics : Strontium salts, derived from compounds like this compound, are widely used in pyrotechnics for creating red flames, with their combustion behavior and color intensity being key areas of research (Klapötke et al., 2010).
Textile Provenance : Strontium isotopes are valuable for determining the provenance of ancient woollen textiles, providing accurate information about their origins (Frei et al., 2009).
Soil-Vegetation-Atmosphere Systems : Strontium isotopes are used for studying weathering, atmospheric fluxes, cation biocycling, and pedogenesis in these systems (Stewart et al., 1998).
Ecosystem Process Tracing : Strontium isotopes trace ecosystem processes like chemical weathering, soil genesis, cation provenance and mobility, and chronostratigraphic correlation of marine sediments (Capo et al., 1998).
Human Mobility Studies : Strontium isotope ratios in dental enamel document human mobility and can determine geographic origin in ancient Mesoamerica (Price et al., 2008).
Medical Therapies : Strontium-89, a strontium isotope, is beneficial in palliating pain from osseous metastases in prostate cancer, with its toxicity being dose-related and reversible myelosuppression (Kossman & Weiss, 2000).
Osteoporosis Treatment : Strontium is used in treating osteoporosis and may lead to osteomalacia at very high doses (Llinas et al., 2006).
Properties
IUPAC Name |
strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTMVGGQTAPQJQ-ATMONBRVSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sr+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Sr+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Sr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















